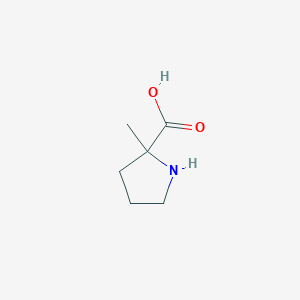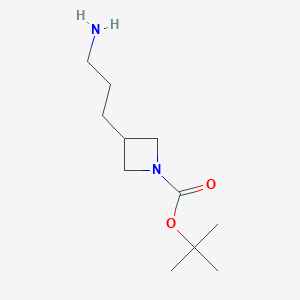
3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-D-erythro-hex-2-enonic acid δ-lactone 2,4,6-triacetate, or 3DHELTA, is a compound of great interest to the scientific community. It is a unique molecule that has a wide range of applications in various fields of research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate involves the conversion of D-glucose to the desired compound through a series of chemical reactions.
Starting Materials
D-glucose, Acetic anhydride, Sodium acetate, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Methanol, Ethanol
Reaction
Step 1: Conversion of D-glucose to D-glucosone using hydrochloric acid, Step 2: Reduction of D-glucosone to D-glucitol using sodium borohydride, Step 3: Acetylation of D-glucitol using acetic anhydride and sodium acetate to form 2,3,4,6-tetra-O-acetyl-D-glucitol, Step 4: Oxidation of 2,3,4,6-tetra-O-acetyl-D-glucitol using sodium periodate to form 3-Deoxy-D-erythro-hex-2-enonic Acid, Step 5: Conversion of 3-Deoxy-D-erythro-hex-2-enonic Acid to its δ-lactone form using acetic acid and sodium hydroxide, Step 6: Triacetylation of 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone using acetic anhydride and sodium acetate to form the final product 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate
Scientific Research Applications
3DHELTA has a wide range of applications in scientific research. It has been used in the fields of biochemistry, pharmacology, and medicine, as well as in the study of enzymes and proteins. It has also been used in the study of cell signaling, gene expression, and metabolic pathways.
Mechanism Of Action
3DHELTA has been shown to act as an inhibitor of several enzymes, including phospholipase A2, proteases, and cytochrome P450. It has also been shown to inhibit the activity of several proteins, including cyclin-dependent kinases and protein kinase C.
Biochemical And Physiological Effects
3DHELTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. In addition, 3DHELTA has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress.
Advantages And Limitations For Lab Experiments
3DHELTA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without degradation. Additionally, it is cost-effective and has a wide range of applications. However, 3DHELTA has some limitations for lab experiments. It is not soluble in water, and it is not stable in acidic conditions.
Future Directions
There are a number of potential future directions for research involving 3DHELTA. These include further investigations into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 3DHELTA could lead to the development of new drugs or treatments. Finally, it is possible that 3DHELTA could be used as a tool to study the regulation of gene expression and metabolic pathways.
properties
CAS RN |
22860-23-7 |
|---|---|
Product Name |
3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate |
Molecular Formula |
C₁₂H₁₄O₈ |
Molecular Weight |
286.23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










